molecular formula C11H16O3 B12661768 2-(2-(3-Methylphenoxy)ethoxy)ethanol CAS No. 73727-25-0

2-(2-(3-Methylphenoxy)ethoxy)ethanol

Cat. No.: B12661768
CAS No.: 73727-25-0
M. Wt: 196.24 g/mol
InChI Key: FQZYXSHXSFLYAS-UHFFFAOYSA-N
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Description

2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.

Properties

CAS No.

73727-25-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-[2-(3-methylphenoxy)ethoxy]ethanol

InChI

InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3

InChI Key

FQZYXSHXSFLYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.

    Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.

    Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.

Scientific Research Applications

Industrial Applications

  • Hydraulic Brake Fluid
    • Approximately 95% of TGME is utilized as a key component in hydraulic brake fluids. It serves as a diluent and is crucial for the formulation of these fluids, which require high thermal stability and low volatility to ensure safety and performance in automotive applications .
  • Coatings and Inks
    • TGME is employed in the production of coatings, including lacquers and metal coatings. It acts as a solvent for nitrocellulose and other polymers, enhancing the application properties of paints and inks .
  • Specialty Chemicals
    • The compound is also used in formulating specialty chemicals such as glycol ether borate esters and anti-sudsing agents for powdered materials. These applications are vital in both consumer products and industrial processes .
  • Cleaning Products
    • As a solvent, TGME finds its way into various cleaning products, contributing to the effectiveness of formulations used for surface cleaning and maintenance .
  • Cutting Oils and Deicing Agents
    • The compound's properties make it suitable for use in cutting oils, where it helps reduce friction and wear during machining processes. Additionally, it is used in deicing agents due to its low freezing point .

Research Applications

  • Extraction Agent
    • In chemical analysis, TGME has been identified as an effective extracting agent for hydrocarbons. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for isolating specific substances from complex mixtures .
  • Biodegradability Studies
    • Research has shown that TGME biodegrades under aerobic conditions, indicating its potential for environmental applications where reduced ecological impact is desired .
  • Toxicological Studies
    • Toxicological assessments have demonstrated that TGME exhibits low acute toxicity in experimental animals, making it a safer alternative compared to other solvents used in similar applications. Its oral and dermal LD50 values indicate minimal risk when handled properly .

Case Study 1: Hydraulic Fluid Formulation

A study conducted on the formulation of hydraulic brake fluids highlighted the importance of TGME in achieving desired viscosity and thermal stability. The research indicated that brake fluids containing 40-60% TGME performed exceptionally well under high-temperature conditions, maintaining their operational integrity without significant degradation over time .

Case Study 2: Solvent Efficacy

In an investigation into the efficacy of various solvents in paint formulations, TGME was found to enhance the flow and leveling properties of coatings significantly. This study emphasized TGME's role in improving the aesthetic qualities of finished products while ensuring compliance with environmental regulations regarding VOC emissions .

Mechanism of Action

The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol
  • 2-[2-(4-methylphenoxy)ethoxy]ethanol
  • 2-[2-(3-chlorophenoxy)ethoxy]ethanol

Uniqueness

2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Biological Activity

2-(2-(3-Methylphenoxy)ethoxy)ethanol, commonly referred to as TGME (Triethylene Glycol Monomethyl Ether), is a glycol ether compound that has garnered attention for its diverse biological activities. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, toxicity studies, and potential therapeutic applications.

  • Chemical Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 112-35-6

Pharmacological Effects

Research indicates that TGME exhibits various pharmacological effects, primarily through its interaction with biological membranes and cellular processes.

Antimicrobial Activity

TGME has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were reported at concentrations ranging from 62.5 µg/mL to 78.12 µg/mL, indicating significant antibacterial potential .

Cytotoxicity and Antiproliferative Effects

TGME has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that TGME may possess potential as an anticancer agent.

Toxicological Studies

Toxicological assessments of TGME have revealed several important findings regarding its safety profile.

Acute and Chronic Toxicity

In animal studies, TGME was administered at doses up to 4,000 mg/kg/day for 90 days. Observations included slight hepatocellular hypertrophy and increased liver weight in high-dose groups. Notably, the compound did not exhibit significant systemic toxicity at lower doses, although reproductive toxicity was noted in male rats .

Dose (mg/kg/day) Observed Effects
1,200Mild liver changes; slight weight loss
4,000Hepatocellular vacuolization; reduced weight gain

Reproductive Toxicity

The reproductive toxicity of TGME was evaluated in male rats, where significant degeneration of seminiferous tubules was observed at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 1,200 mg/kg/day for reproductive endpoints .

Metabolic Pathways

TGME is metabolized primarily through oxidation to 2-ethoxyacetic acid, which is further processed into N-ethoxyacetylglycine. The half-life for elimination varies significantly between species; for instance, human volunteers showed a half-life of approximately 21-24 hours post-exposure compared to about 7 hours in rats .

Case Studies

Several case studies have documented the effects of TGME exposure in occupational settings. Workers exposed to TGME and related glycol ethers exhibited varied health outcomes, including respiratory issues and hematological changes such as reduced white blood cell counts in high-exposure groups .

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